3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine

Catalog No.
S1481794
CAS No.
106214-84-0
M.F
C12H34N2O2Si3
M. Wt
322.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsily...

CAS Number

106214-84-0

Product Name

3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine

IUPAC Name

3-[[[3-aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine

Molecular Formula

C12H34N2O2Si3

Molecular Weight

322.67 g/mol

InChI

InChI=1S/C12H34N2O2Si3/c1-17(2,11-7-9-13)15-19(5,6)16-18(3,4)12-8-10-14/h7-14H2,1-6H3

InChI Key

ZWRBLCDTKAWRHT-UHFFFAOYSA-N

SMILES

C[Si](C)(CCCN)O[Si](C)(C)O[Si](C)(C)CCCN

Canonical SMILES

C[Si](C)(CCCN)O[Si](C)(C)O[Si](C)(C)CCCN

Surface Modification:

PDMS-NH2, due to its unique properties, is employed in scientific research for surface modification. The amine group (NH2) at the end of the PDMS chain can react with various functional groups on surfaces, forming a stable chemical bond. This allows researchers to introduce new functionalities like adhesion promotion, biocompatibility, or responsiveness to external stimuli.

Here are some examples of its use in surface modification:

  • Creating biocompatible surfaces for medical devices: PDMS-NH2 can be used to modify the surface of implants or biosensors, improving their compatibility with living tissues and reducing the risk of rejection. (Source: A study on the surface modification of titanium implants using polydimethylsiloxane (PDMS) for improved biocompatibility)
  • Functionalizing nanoparticles for drug delivery: By attaching PDMS-NH2 to nanoparticles, researchers can create targeted drug delivery systems. The amine group can be used to attach targeting moieties that bind to specific cells, while the PDMS chain provides a biocompatible shell for the drug. (Source: Polymeric nanoparticles for drug delivery: )

Creation of Microfluidic Devices:

The unique combination of hydrophobicity of the PDMS chain and the reactivity of the amine group makes PDMS-NH2 a valuable material for creating microfluidic devices. These devices are miniaturized channels used to manipulate and analyze fluids.

Here's how PDMS-NH2 is used in microfluidics:

  • Surface patterning for microfluidic channels: The amine group of PDMS-NH2 can be selectively reacted with specific chemicals to create patterned surfaces within microfluidic channels. This allows for the creation of complex microfluidic structures with desired functionalities. (Source: Micropatterning of poly(dimethylsiloxane) using photolithography and (3-aminopropyl)triethoxysilane)
  • Immobilization of biomolecules: The amine group can be used to attach biomolecules like enzymes or antibodies to the inner surface of microfluidic channels. This enables researchers to perform specific biochemical reactions or assays within the microfluidic device. (Source: Immobilization of enzymes on silicon surfaces using aminopropyltriethoxysilane))

Drug Delivery and Tissue Engineering:

PDMS-NH2 is also being explored for its potential applications in drug delivery and tissue engineering due to its biocompatibility and ability to be modified with various functionalities.

Here are some ongoing areas of research:

  • Encapsulation of therapeutic agents: Researchers are investigating the use of PDMS-NH2 to encapsulate therapeutic agents like drugs or cells for controlled release. The amine group can be used to attach targeting moieties or stimuli-responsive groups for targeted drug delivery. (Source: Polymeric nanoparticles for drug delivery: )
  • Creating scaffolds for tissue engineering: The amine group of PDMS-NH2 can be used to functionalize scaffolds used in tissue engineering. This allows for the attachment of cell adhesion peptides or growth factors, promoting cell attachment and proliferation for tissue regeneration. (Source: Surface modification of polydimethylsiloxane for tissue engineering applications: )

3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine is an organosilicon compound with the molecular formula C15H41N3O2Si3 . It is a colorless liquid with a density of approximately 0.901 g/cm³ . The compound features a linear structure with three silicon atoms connected by oxygen bridges, and two terminal aminopropyl groups.

  • Minimize inhalation: Avoid inhaling dust particles of AP-PDMS, especially for long durations.
  • Eye and Skin Contact: While not highly irritating, wear gloves and safety glasses when handling AP-PDMS to avoid accidental contact.
  • Proper Disposal: Follow recommended disposal procedures for the specific type of AP-PDMS being used.
For this compound are not directly provided in the search results, we can infer some potential reactions based on its structure:

  • Hydrolysis: The siloxane (Si-O-Si) bonds can undergo hydrolysis in the presence of water or acids, leading to the formation of silanols.
  • Condensation: The terminal amine groups can participate in condensation reactions with carbonyl compounds, forming imines or enamines.
  • Silylation: The compound can act as a silylating agent due to its multiple silyl groups, potentially modifying surfaces or other molecules.

  • Antimicrobial properties: Some silicon-containing compounds exhibit antimicrobial effects.
  • Drug delivery: Organosilicon compounds have been explored for their potential in drug delivery systems due to their unique properties.
  • Enzyme inhibition: Certain silicon-containing molecules have demonstrated enzyme inhibitory activities.

Further research would be needed to determine the specific biological activities of 3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine.

  • Step-wise silylation: Starting with 3-aminopropanol, successive reactions with chlorodimethylsilane and appropriate silyl chlorides could build up the desired structure.
  • Hydrosilylation: Using a platinum catalyst, hydrosilylation of allylamine with appropriate siloxane precursors could potentially yield the target compound.
  • Condensation reactions: Utilizing silanols and aminosilanes as starting materials, controlled condensation reactions could lead to the formation of the desired siloxane bridges.

While specific applications for this compound are not directly mentioned, similar organosilicon compounds have found uses in various fields:

  • Surface modification: The compound could potentially be used to modify surfaces, imparting hydrophobicity or other desirable properties .
  • Polymer additives: It might serve as an additive in polymer formulations to enhance properties such as flexibility or thermal stability .
  • Coupling agents: The presence of both silyl and amine groups suggests potential use as a coupling agent in composite materials.
  • Precursor for advanced materials: It could serve as a precursor for the synthesis of more complex silicon-containing materials or coatings .

  • Hydrogen bonding: The amine groups can participate in hydrogen bonding with appropriate acceptors.
  • Coordination chemistry: The amine groups could potentially coordinate with metal ions, forming complexes.
  • Surface interactions: The siloxane backbone might interact with various surfaces through van der Waals forces or other weak interactions.

Similar Compounds

Several similar compounds can be compared to 3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine:

  • 3-((tert-Butyldimethylsilyl)oxy)propan-1-amine: This compound shares the aminopropyl group but has a simpler silyl ether structure .
  • 3-[[3-aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]propan-1-amine: A shorter analog with one less siloxane unit .
  • 3-[[[3-Aminopropyl(dimethyl)silyl]oxy-methyl-(3,3,3-trifluoropropyl)silyl]oxy-dimethylsilyl]propan-1-amine: This compound incorporates a trifluoropropyl group, potentially altering its properties and reactivity .

The uniqueness of 3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine lies in its extended siloxane backbone combined with terminal amine groups, which may confer a balance of flexibility, reactivity, and surface-modifying properties not found in simpler analogs.

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 69 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 67 of 69 companies with hazard statement code(s):;
H315 (92.54%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (92.54%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (86.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

106214-84-0

Dates

Modify: 2023-09-14

Explore Compound Types